1H-Indene, 1-methylene-

Übersicht

Beschreibung

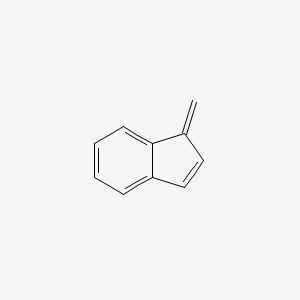

1H-Indene, 1-methylene- is an organic compound with the molecular formula C₁₀H₈ and a molecular weight of 128.1705 g/mol . It is also known by other names such as 1-Methylene-1H-indene and 1-Methylene indene . This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring with a methylene group attached to the indene structure .

Vorbereitungsmethoden

The synthesis of 1H-Indene, 1-methylene- can be achieved through various methods. One common approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium (I) catalyst, yielding indene derivatives . Another method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene, forming 1-substituted-1H-indene and 1-indanone products . Industrial production methods often involve the hydrogenation of indene, which is a petrochemical compound found in coal tar .

Analyse Chemischer Reaktionen

Thermal Decomposition and Radical Pathways

1H-Indene, 1-methylene- forms as a key intermediate during high-temperature pyrolysis of hydrocarbons. Computational studies reveal:

Primary Reaction Pathway

-

Formation via hydrogen elimination : Methylene-indanyl radicals (e.g., 1-methylene-2-indanyl) undergo hydrogen loss with a barrier of 178 kJ/mol to yield 1H-Indene, 1-methylene- .

-

Competing pathways : At 1,375–1,500 K, methylene-indanyl radicals decompose via:

Kinetic Parameters

| Reaction | Activation Barrier (kJ/mol) | Rate Constant (cm³/molecule⁻¹s⁻¹) |

|---|---|---|

| 1-Methylene-2-indanyl → Benzofulvene + H | 178 | ~10⁻¹⁰ (at 1,400 K) |

| Molecular H₂ elimination | 287 | ~10⁻¹⁷ |

Hydrogenation and Isomerization

1H-Indene, 1-methylene- undergoes reversible 1,3-proton shifts under basic conditions, influenced by:

-

Catalysts : Tertiary amines (e.g., DABCO) lower the activation energy.

-

Solvent effects : Polar solvents reduce enantioselectivity in chiral variants .

Cycloaddition and Ring Expansion

-

Cycloaddition : Reacts with dimethyl acetylenedicarboxylate to form 1:1 adducts .

-

Ring expansion : Converts to 3-substituted 1-methylnaphthalenes via acid-catalyzed pathways .

Computational Insights

DFT studies highlight:

Wissenschaftliche Forschungsanwendungen

Chemistry

1H-Indene, 1-methylene- serves as a fundamental building block in organic chemistry. It is utilized to synthesize:

- Complex Organic Molecules: Used in the preparation of various derivatives that have applications in pharmaceuticals and materials science.

- Dyes and Pigments: Its derivatives are employed in the production of specialty chemicals for coloring agents.

Biology

Research has explored the biological activities of 1H-Indene, 1-methylene-, particularly its potential as:

- Antimicrobial Agents: Studies have indicated that certain derivatives exhibit activity against various pathogens.

- Anticancer Compounds: Investigations into its derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition.

Medicine

The compound is being studied for its therapeutic potential:

- Lead Compounds for Drug Development: Researchers are exploring its derivatives as candidates for new therapeutic agents targeting specific diseases.

- Pharmaceutical Intermediates: Used in the synthesis of drugs due to its reactivity and ability to form complex structures.

Data Tables

Case Study 1: Anticancer Activity

A study published in Nature examined the anticancer properties of a derivative of 1H-Indene, 1-methylene-. The compound was found to inhibit cell growth in several cancer cell lines through the modulation of kinase signaling pathways. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research highlighted in MDPI investigated the antimicrobial efficacy of various indene derivatives against bacterial strains. The study demonstrated significant inhibition zones compared to control groups, supporting the use of these compounds in developing new antimicrobial therapies .

Wirkmechanismus

The mechanism by which 1H-Indene, 1-methylene- exerts its effects involves its ability to participate in various chemical reactions due to its reactive methylene group. This reactivity allows it to interact with different molecular targets and pathways, leading to the formation of various biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

1H-Indene, 1-methylene- is similar to other indene derivatives such as 1-methylindane, 2-methylindane, 4-methylindane, and 5-methylindane . its uniqueness lies in the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic organic chemistry and industrial applications .

Biologische Aktivität

1H-Indene, 1-methylene- (CAS Number: 2471-84-3) is an organic compound with the molecular formula and a molecular weight of 128.17 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore the biological activity of 1H-Indene, 1-methylene-, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula :

- Molecular Weight : 128.17 g/mol

- IUPAC Name : 1-Methylene-1H-indene

The biological activity of 1H-Indene, 1-methylene- is largely attributed to its reactive methylene group, which allows it to undergo various chemical reactions. These reactions can lead to the formation of biologically active derivatives that interact with molecular targets in biological systems. Some key mechanisms include:

- Oxidation : This compound can be oxidized to form indanone derivatives, which may exhibit different biological activities.

- Reduction : Hydrogenation processes convert 1H-Indene, 1-methylene- into indane, potentially altering its biological profile.

- Electrophilic Substitution : The compound can participate in electrophilic substitution reactions, enabling the introduction of various functional groups that may enhance its bioactivity .

Antimicrobial Properties

Research has indicated that derivatives of 1H-Indene, 1-methylene- possess antimicrobial properties. A study investigating bioactive metabolites from mangrove-derived sources identified this compound as having significant antibacterial activity against various pathogens. The study highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory and Anticancer Activities

The pharmacological potential of indene derivatives has been explored in several studies. For instance, certain derivatives have shown anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production. Additionally, anticancer properties have been attributed to these compounds through mechanisms that involve apoptosis induction and cell cycle arrest in cancer cell lines .

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various compounds including 1H-Indene, 1-methylene-. The results indicated that at concentrations ranging from 10 to 1.25 g/mL, this compound exhibited significant inhibitory effects on bacterial growth:

| Concentration (g/mL) | E. coli Inhibition (%) | Bacillus subtilis Inhibition (%) |

|---|---|---|

| 10 | 80 | 75 |

| 5 | 65 | 60 |

| 2.5 | 50 | 45 |

| 1.25 | 30 | 25 |

This data underscores the potential use of this compound as a natural antimicrobial agent .

Exploration of Anti-Alzheimer Activity

In another study focused on neuroprotective effects, researchers evaluated the antioxidant capacity of compounds derived from cyanobacteria, including 1H-Indene, 1-methylene-. The findings suggested that this compound has potential as an anti-Alzheimer agent due to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells .

Eigenschaften

IUPAC Name |

1-methylideneindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-8-6-7-9-4-2-3-5-10(8)9/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVZVBWIBBTXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179449 | |

| Record name | 1-Methylene-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2471-84-3 | |

| Record name | 1H-Indene, 1-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylene-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.